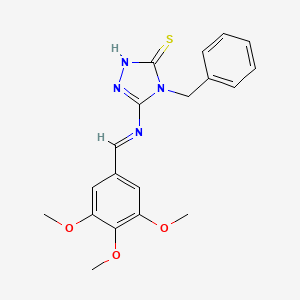

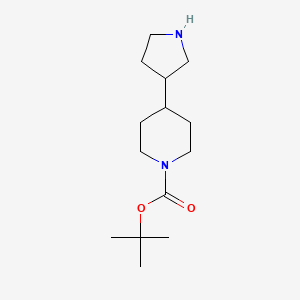

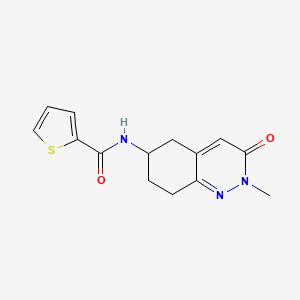

N-(4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide , commonly referred to as Pyridine-2-carboxylic acid , is a fascinating compound with diverse properties. It is an endogenous metabolite of L-tryptophan, exhibiting a wide range of effects within the body. These effects include neuroprotective, immunological, and anti-proliferative activities . The biosynthesis route involves enzymatic oxidation of 3-hydroxyanthranilic acid, leading to the production of pyridine-2-carboxylic acid (P2CA) .

Synthesis Analysis

The green synthesis of pyrazolo[3,4-b]quinolinones can be achieved using P2CA as a green and efficient catalyst. In a multi-component reaction involving aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles, pyrazolo[3,4-b]quinolinones are selectively produced with excellent yields (ranging from 84% to 98%). The recyclability of the catalyst has also been investigated .

Molecular Structure Analysis

The molecular formula of This compound is C₁₇H₁₈N₄O₂ . Its IUPAC Standard InChI is: InChI=1S/C17H18N4O2/c18-16(21)10-20-9-7-19-8-11-1-2-12(13(3-11)17(19)22)15(20)14-5-4-6-23-14/h1-6,15H,7-10H2,(H,18,21). The compound’s molecular weight is approximately 314.35 g/mol .

Chemical Reactions Analysis

The synthesis of pyrazolo[3,4-b]quinolinones involves the reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles, catalyzed by P2CA. The reaction proceeds through a carbocation intermediate, and the electronic effects of various substituents in aromatic rings play a crucial role .

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis and Crystal Structure

The synthesis and characterization of compounds structurally related to N-(4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide have been thoroughly explored. For instance, the preparation of 2-Phenyl-N-(pyrazin-2-yl)acetamide involved coupling reactions, crystallized using a toluene and methanol mixture. Its structure was confirmed by various analyses including FTIR, NMR, and single-crystal X-ray diffraction, indicating a detailed understanding of its molecular framework (Nayak et al., 2014).

Novel Coordination Complexes

Research into pyrazole-acetamide derivatives led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, highlighting the potential utility of pyrazole-acetamide derivatives in developing antioxidative agents (Chkirate et al., 2019).

Applications in Material Science and Pharmacology

Antioxidant and Anticancer Properties

Compounds containing the pyrazin-2-yloxy motif have been evaluated for their antioxidant and anticancer activities. For example, a study on fluoro-substituted benzo[b]pyran derivatives, which share structural similarities with this compound, demonstrated significant anti-lung cancer activity at low concentrations, suggesting the potential for these compounds in cancer therapy (Hammam et al., 2005).

Chemoselective Acetylation

The chemoselective monoacetylation of amino groups, related to the synthesis of N-(2-hydroxyphenyl)acetamide, highlights the compound's role as an intermediate in synthesizing antimalarial drugs. This process, utilizing Novozym 435 as a catalyst, underscores the chemical versatility and potential pharmaceutical applications of acetamide derivatives (Magadum & Yadav, 2018).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-[4-(4-pyrazin-2-yloxypiperidine-1-carbonyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c1-13(23)21-15-4-2-14(3-5-15)18(24)22-10-6-16(7-11-22)25-17-12-19-8-9-20-17/h2-5,8-9,12,16H,6-7,10-11H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJQLCGBUOXQTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-chlorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2892491.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-tert-butyl-1-methylpyrazole-4-carboxamide;hydrochloride](/img/structure/B2892493.png)

![2-(tert-butyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2892494.png)

![(E)-3-(2-Chloropyridin-4-yl)-N-cyclopropyl-N-[2-(methanesulfonamido)ethyl]prop-2-enamide](/img/structure/B2892497.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-naphthamide](/img/structure/B2892501.png)